molecular formula C21H19N3O3S B2390935 2-(Benzo[d]isoxazol-3-yl)-1-(4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl)ethanone CAS No. 1251686-60-8

2-(Benzo[d]isoxazol-3-yl)-1-(4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl)ethanone

Cat. No. B2390935
CAS RN: 1251686-60-8
M. Wt: 393.46
InChI Key: DKYBVSKZWJGVFT-UHFFFAOYSA-N
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Description

2-(Benzo[d]isoxazol-3-yl)-1-(4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl)ethanone is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. This compound has been synthesized using various methods and has been found to have a mechanism of action that affects biochemical and physiological processes in the body. In

Scientific Research Applications

Synthesis and Structural Characterization

  • The compound 1-(4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)-2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl) ethanone was synthesized using a click chemistry approach, characterized by IR, NMR, MS studies, and analyzed for thermal stability and crystal structure. This research provides insights into the molecular structure and potential applications in drug development (Govindhan et al., 2017).

Biological Activities and Applications

  • A series of substituted aryl-formyl piperidinone derivatives were designed, synthesized, and tested for their herbicidal activity, showing potential as 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors, which indicates their potential use in developing new herbicides (Fu et al., 2021).

Structural Analysis and Interactions

  • The structural and antiproliferative activities of (4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone were explored, highlighting the compound's potential in antiproliferative applications and its stabilization by inter and intra-molecular hydrogen bonds, as revealed by Hirshfeld surface analysis (Prasad et al., 2018).

Drug Development Insights

  • Electrochemical synthesis studies involving the oxidation of 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone in the presence of nucleophiles have been conducted, providing valuable insights into the development of new compounds with potential pharmaceutical applications (Amani & Nematollahi, 2012).

Antimicrobial and Anti-arrhythmic Activities

  • The synthesis and antimicrobial activities of new pyridine derivatives underscore the potential of these compounds in antimicrobial applications, contributing to the development of new treatments for infectious diseases (Patel, Agravat, & Shaikh, 2011).
  • Some piperidine-based derivatives were investigated for their anti-arrhythmic activity, highlighting the therapeutic potential of these compounds in treating arrhythmias (Abdel‐Aziz, Abdel-Wahab, El-Sharief, & Abdulla, 2009).

properties

IUPAC Name

1-[4-(1,3-benzothiazol-2-yloxy)piperidin-1-yl]-2-(1,2-benzoxazol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3S/c25-20(13-17-15-5-1-3-7-18(15)27-23-17)24-11-9-14(10-12-24)26-21-22-16-6-2-4-8-19(16)28-21/h1-8,14H,9-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKYBVSKZWJGVFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC3=CC=CC=C3S2)C(=O)CC4=NOC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzo[d]isoxazol-3-yl)-1-(4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl)ethanone

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